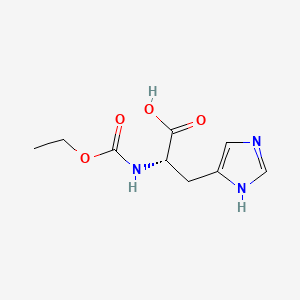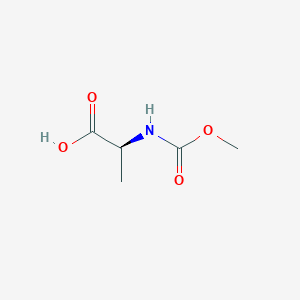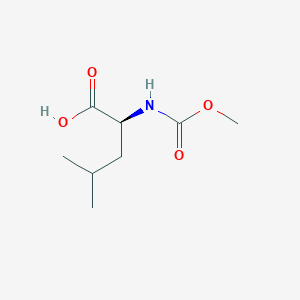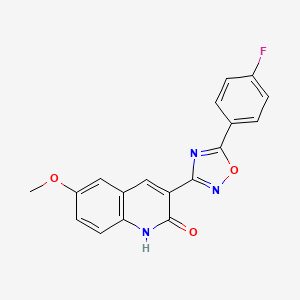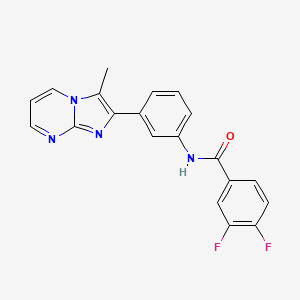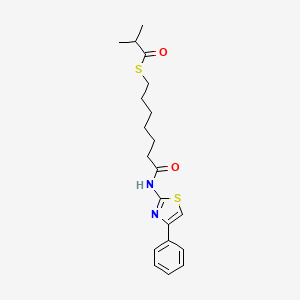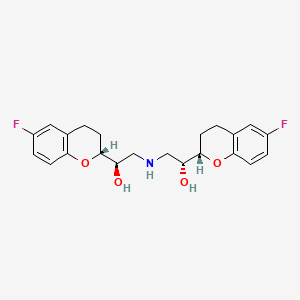
Levonebivolol
Übersicht
Beschreibung
Levonebivolol, also known as R 67145, is an enantiomer of nepirolol. It is a selective beta-1 adrenergic receptor blocker with nitric oxide-mediated vasodilatory properties. This compound is primarily used in the treatment of hypertension due to its ability to reduce vascular resistance and improve arterial flexibility .
Wissenschaftliche Forschungsanwendungen
Levonebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of enantioselective synthesis and chiral resolution.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of hypertension and heart failure. Research is ongoing to explore its potential in treating other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Target of Action
Nebivolol primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys and play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .
Mode of Action
Nebivolol acts as a selective beta-1 adrenergic receptor antagonist . It blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on beta-1 adrenergic receptors, thereby decreasing heart rate and blood pressure . Additionally, nebivolol has been found to stimulate the production of nitric oxide, leading to vasodilation .
Biochemical Pathways
Nebivolol’s action affects several biochemical pathways. Its antagonistic effect on beta-1 adrenergic receptors reduces the production of cyclic adenosine monophosphate (cAMP), leading to a decrease in heart rate and contractility . Furthermore, nebivolol’s ability to stimulate nitric oxide production leads to vasodilation, reducing peripheral vascular resistance . It also impacts the TGF-β/Smad/p53 signaling pathways, which are involved in cell growth and apoptosis .
Pharmacokinetics
Nebivolol exhibits a variable oral bioavailability ranging from 12% to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators . It is primarily metabolized in the liver via CYP2D6 . The plasma protein binding of nebivolol is approximately 98%, and its elimination half-life ranges from 12 to 19 hours in extensive and poor CYP2D6 metabolizers . Nebivolol is excreted via the kidneys and feces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nebivolol. For instance, the thermal stability of nebivolol has been investigated under various conditions, revealing important stability performance for its dispensation in pharmaceutical manufacturing . Furthermore, nebivolol’s effectiveness can be influenced by individual patient factors such as genetic variations in the CYP2D6 enzyme, which can affect its metabolism and consequently its therapeutic effects .
Biochemische Analyse
Biochemical Properties
Levonebivolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective beta-1 adrenergic receptor antagonist, which decreases vascular resistance and increases stroke volume and cardiac output . This compound interacts with endothelial nitric oxide synthase (eNOS) to stimulate the production of nitric oxide, leading to vasodilation . This interaction is crucial for its antihypertensive effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It induces vasodilation by stimulating nitric oxide production in endothelial cells . Additionally, this compound decreases vascular resistance and increases cardiac output without negatively affecting left ventricular function . These effects are beneficial for patients with hypertension and heart failure.
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively blocking beta-1 adrenergic receptors, which leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . It also stimulates the production of nitric oxide by activating eNOS in endothelial cells . This dual mechanism of action contributes to its unique pharmacological profile and therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to persist even after the drug has been metabolized. Its ability to increase nitric oxide production continues, offering long-lasting benefits . The stability and degradation of this compound in vitro and in vivo studies indicate that it maintains its efficacy over time, making it a reliable option for long-term therapy.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces blood pressure and improves cardiac output without significant adverse effects . At higher doses, toxic effects such as heart failure and bronchospasm have been observed . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 2D6 (CYP2D6) enzymes . This metabolic pathway is crucial for its biotransformation and elimination from the body. The compound’s interaction with nitric oxide synthase also plays a role in its metabolic effects, contributing to its vasodilatory properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating extensive tissue uptake . The compound binds to plasma proteins, which facilitates its transport in the bloodstream and its subsequent distribution to target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the endothelial cells, where it activates eNOS to produce nitric oxide . This localization is essential for its vasodilatory effects. The compound’s ability to target specific cellular compartments enhances its therapeutic efficacy and minimizes potential side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levonebivolol can be synthesized through a multi-step process involving the resolution of racemic nebivolol. The synthesis typically involves the following steps:
Resolution of Racemic Nebivolol: This step separates the enantiomers of nebivolol using chiral chromatography or crystallization techniques.
Purification: The desired enantiomer, this compound, is then purified using standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Resolution: Large-scale resolution of racemic nebivolol using chiral agents or chromatography.
Purification and Formulation: The purified this compound is then formulated into pharmaceutical preparations under stringent quality control conditions to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Levonebivolol undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chains of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted derivatives with modified pharmacological properties
Vergleich Mit ähnlichen Verbindungen
Nebivolol: A racemic mixture of two enantiomers, one of which is Levonebivolol.
Atenolol: Another beta-1 selective blocker but lacks nitric oxide-mediated vasodilation.
Metoprolol: Similar beta-1 selectivity but different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its dual action as a beta-1 blocker and nitric oxide-mediated vasodilator. This combination provides enhanced cardiovascular benefits, particularly in patients with endothelial dysfunction. Unlike other beta-blockers, this compound improves arterial flexibility and reduces peripheral resistance, making it a valuable therapeutic option for hypertension .
Eigenschaften
Key on ui mechanism of action |
Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients. |
|---|---|
CAS-Nummer |
118457-14-0 |
Molekularformel |
C22H25F2NO4 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
(1S)-2,2-dideuterio-2-[[(2S)-1,1-dideuterio-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1/i11D2,12D2 |
InChI-Schlüssel |
KOHIRBRYDXPAMZ-IIDLGYDESA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Isomerische SMILES |
[2H]C([2H])([C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Aussehen |
Solid powder |
melting_point |
223.0-228.0 |
Key on ui other cas no. |
118457-15-1 118457-14-0 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
0.091g/100mL |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nebivolol differ from traditional β-blockers in its mechanism of action?
A1: While nebivolol shares the β1-adrenergic receptor antagonist activity with traditional β-blockers, it also exhibits vasodilatory properties not commonly seen in this drug class. This vasodilation is primarily attributed to its ability to enhance nitric oxide (NO) production and release from endothelial cells [, , ].
Q2: What is the role of nitric oxide in nebivolol's vasodilatory effects?
A2: Nebivolol promotes vasodilation by increasing the bioavailability of NO, a potent vasodilator [, ]. This occurs through multiple mechanisms, including the activation of endothelial nitric oxide synthase (eNOS), which catalyzes NO production [, ]. Additionally, nebivolol may also reduce NO degradation, further contributing to its vasodilatory effects [].
Q3: Are there other mechanisms contributing to nebivolol's vasodilatory properties?
A3: Research suggests that in addition to NO-mediated vasodilation, nebivolol may also act on other pathways. Studies have implicated β3-adrenergic receptor agonism [, , , , ] and modulation of ATP-sensitive potassium (KATP) channels [] in its vasodilatory effects. Further research is needed to fully elucidate the contribution of these alternative pathways.
Q4: Does nebivolol affect both arteries and veins?
A4: Yes, nebivolol has been shown to exert vasodilatory effects on both arteries and veins [, ]. Studies have demonstrated nebivolol's ability to induce relaxation in isolated arteries, including the aorta, carotid artery, femoral artery, and renal artery []. Additionally, research utilizing the dorsal hand vein technique has confirmed its venodilatory effects in humans [].
Q5: What is the molecular structure of nebivolol?
A5: Nebivolol is a racemic mixture composed of two enantiomers: (S,R,R,R)-nebivolol (D-nebivolol) and (R,S,S,S)-nebivolol (L-nebivolol). The chemical formula for nebivolol is C22H25F2NO4, and its molecular weight is 405.43 g/mol.
Q6: What are the preclinical findings regarding nebivolol's effects on vascular smooth muscle cells?
A8: Nebivolol has shown promising antiproliferative effects on vascular smooth muscle cells in preclinical studies [, ]. This property may contribute to its potential in reducing in-stent restenosis, a complication following percutaneous coronary intervention characterized by excessive neointimal proliferation [].
Q7: What is the evidence for nebivolol's beneficial effects in heart failure?
A9: Clinical trials have demonstrated that nebivolol can improve cardiac function in patients with heart failure [, , , ]. These benefits include improvements in left ventricular ejection fraction, left ventricular volumes, and exercise capacity [, , ]. Nebivolol's unique vasodilatory properties, in addition to its β1-blocking effects, are thought to contribute to these improvements.
Q8: Has nebivolol shown efficacy in preclinical models of other diseases?
A10: Yes, research suggests that nebivolol may hold therapeutic potential beyond hypertension and heart failure. Preclinical studies have shown promising results for nebivolol in models of melanoma, where it demonstrated antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
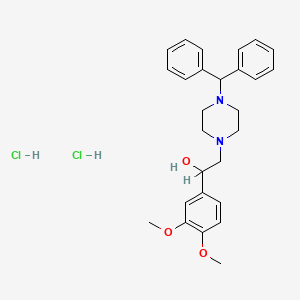
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

